molecular formula C10H12O B14221840 2-Cyclohexen-1-one, 6-cyclobutylidene- CAS No. 824975-88-4

2-Cyclohexen-1-one, 6-cyclobutylidene-

Cat. No.: B14221840
CAS No.: 824975-88-4
M. Wt: 148.20 g/mol
InChI Key: KNNBQWQQWGJWQC-UHFFFAOYSA-N
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Description

Strategic Importance of Substituted 2-Cyclohexen-1-one (B156087) Scaffolds in Target-Oriented Synthesis

Substituted 2-cyclohexen-1-one scaffolds are of paramount strategic importance in target-oriented synthesis, a field focused on the creation of complex molecules, often natural products or pharmaceuticals. The inherent functionality of the cyclohexenone core—an electrophilic double bond and a carbonyl group—allows for a wide array of chemical transformations. chemicalbook.com It is a multifunctional electrophile that readily participates in many addition reactions, including conjugate additions and Michael reactions. chemicalbook.com

These scaffolds are central to diversity-oriented synthesis (DOS), a strategy aimed at producing structurally diverse compound collections efficiently. beilstein-journals.orgcam.ac.uk The ability to rapidly generate complex and varied molecular frameworks from a common cyclohexenone starting point is a significant advantage. beilstein-journals.orgcam.ac.uk Bridged bicyclic nitrogen scaffolds, which are important for drug discovery, can be synthesized using cyclohexenone derivatives. nih.gov This highlights the role of the cyclohexenone core in creating three-dimensionally complex and biologically relevant structures. The synthesis of such scaffolds often begins with simple, readily available materials, demonstrating the efficiency of using these versatile building blocks. beilstein-journals.orgnih.gov

The reactivity of the α,β-unsaturated system is key to its utility. It can undergo 1,4-conjugate addition with nucleophiles like organocopper reagents, or act as a dienophile in Diels-Alder reactions with electron-rich dienes, enabling the construction of intricate polycyclic systems. chemicalbook.com This predictable and controllable reactivity makes the 2-cyclohexen-1-one unit a reliable and powerful tool for chemists aiming to synthesize complex target molecules.

Evolution of Research Perspectives on 2-Cyclohexen-1-one Derivatives as Versatile Intermediates

Historically, research on 2-cyclohexen-1-one derivatives focused on their fundamental reactivity, such as their participation in classic named reactions like the Robinson annulation. Over time, the perspective has evolved significantly, with modern research viewing these derivatives as highly versatile intermediates for sophisticated synthetic challenges. chemicalbook.comchemicalbook.com They are now integral to the synthesis of a wide range of chemical products, from pharmaceuticals to fragrances. chemicalbook.com

The development of new catalytic methods has greatly expanded the utility of cyclohexenones. For instance, gold(I)-catalyzed hydrative cyclization of 1,6-diynes provides a modern route to substituted 2-cyclohexenone derivatives. nih.govorganic-chemistry.org Similarly, advances in asymmetric catalysis have enabled the enantioselective reduction of the cyclohexenone core to produce valuable chiral building blocks like (R)-cyclohexenol. researchgate.net

Furthermore, the application of cyclohexenones has broadened into fields like materials science and chemical biology. Their potential genotoxicity and interaction with biological molecules have been subjects of study, indicating their relevance beyond synthetic intermediates. nih.gov This evolution from a simple reactive unit to a multifaceted chemical tool underscores the enduring importance of 2-cyclohexen-1-one derivatives in the chemical sciences.

Articulation of Research Objectives for 2-Cyclohexen-1-one, 6-cyclobutylidene- within the Broader Field

While specific published studies on "2-Cyclohexen-1-one, 6-cyclobutylidene-" are scarce, its unique structure allows for the articulation of several compelling research objectives. The primary interest in this molecule would stem from the introduction of a cyclobutylidene group at the 6-position, creating an exocyclic double bond and a spirocyclic carbon center at the adjacent position.

Potential Research Objectives:

Synthesis and Stability: A primary objective would be to develop efficient synthetic routes to this specific molecule and to study its stability. The strain associated with the four-membered cyclobutane (B1203170) ring attached via a double bond to the six-membered ring could lead to interesting reactivity and potential rearrangements under thermal or catalytic conditions.

Conformational Analysis: The cyclobutylidene substituent would impose significant conformational constraints on the cyclohexenone ring. A key research goal would be to investigate the three-dimensional structure and conformational dynamics of the molecule, as this would influence its reactivity and potential interactions with biological targets.

Exploring Novel Reactivity: Researchers would be interested in how the exocyclic double bond of the cyclobutylidene group influences the established reactivity of the endocyclic α,β-unsaturated system. This could involve studying its participation in pericyclic reactions, cycloadditions, or its behavior under various oxidative and reductive conditions.

Scaffold for Diversity-Oriented Synthesis: A major objective would be to utilize 2-Cyclohexen-1-one, 6-cyclobutylidene- as a novel scaffold in diversity-oriented synthesis. The strained four-membered ring offers a unique starting point for ring-expansion or ring-opening reactions, potentially leading to the generation of novel and structurally complex molecular skeletons that are not easily accessible through other means. This aligns with the broader goal in organic chemistry of exploring new areas of chemical space.

Data and Properties

Given the limited specific data for the target compound, the properties of the parent scaffold, 2-Cyclohexen-1-one, are provided for context and comparison.

Table 1: Physicochemical Properties of 2-Cyclohexen-1-one

PropertyValueSource
Molecular FormulaC₆H₈O nih.govcymitquimica.com
Molecular Weight96.13 g/mol nih.gov
AppearanceColorless to pale yellow liquid chemicalbook.com
Density0.993 g/mL at 25 °C sigmaaldrich.com
Boiling Point171-173 °C chemicalbook.comsigmaaldrich.com
Melting Point-53 °C sigmaaldrich.com
Flash Point56 °C (132.8 °F) - closed cup sigmaaldrich.com
Refractive Indexn20/D 1.488 chemicalbook.comsigmaaldrich.com
CAS Number930-68-7 cymitquimica.comsigmaaldrich.com

Table 2: Structural Comparison

CompoundKey Structural Features
2-Cyclohexen-1-oneSix-membered ring with one endocyclic C=C double bond conjugated to a ketone.
2-Cyclohexen-1-one, 6-cyclobutylidene-Contains the 2-cyclohexen-1-one core with an additional exocyclic C=C double bond at the 6-position, which is part of a four-membered cyclobutane ring. This introduces a spirocyclic center adjacent to the carbonyl group.

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

824975-88-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

6-cyclobutylidenecyclohex-2-en-1-one

InChI

InChI=1S/C10H12O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h2,7H,1,3-6H2

InChI Key

KNNBQWQQWGJWQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2CCC=CC2=O)C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for the Elaboration of 2 Cyclohexen 1 One, 6 Cyclobutylidene and Analogs

Regio- and Stereoselective Construction of the 2-Cyclohexen-1-one (B156087) Core Structure

The 2-cyclohexen-1-one scaffold is a versatile intermediate in organic synthesis, and its construction has been the subject of extensive research. The key challenge lies in controlling the placement of functional groups and establishing desired stereocenters.

Exploitation of Pericyclic Reactions (e.g., Diels-Alder Cycloadditions) in Ring Formation

The Diels-Alder reaction, a cornerstone of pericyclic chemistry, offers a powerful and convergent approach to the synthesis of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile can be strategically employed to construct the 2-cyclohexen-1-one core with a high degree of regio- and stereocontrol.

For the synthesis of 6-substituted 2-cyclohexenones, a diene can be reacted with a suitably substituted dienophile. For instance, the reaction of 1-alkoxy-1-amino-1,3-butadienes with various electron-deficient dienophiles, followed by hydrolysis, provides a direct route to 6-substituted and 6,6-disubstituted 2-cyclohexenones. This method is notable for its mild reaction conditions and high yields.

DieneDienophileProduct after HydrolysisReference
1-methoxy-1-(dimethylamino)-1,3-butadieneMethyl acrylate6-methoxycarbonyl-2-cyclohexen-1-one
1-ethoxy-1-(pyrrolidin-1-yl)-1,3-butadieneAcrylonitrile6-cyano-2-cyclohexen-1-one

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile, while the stereoselectivity is dictated by the endo rule, which favors the formation of the kinetic product where the substituents of the dienophile are oriented towards the developing pi-system of the diene.

Annulation and Ring-Closing Approaches to Functionalized Cyclohexenones

Annulation reactions, which involve the formation of a new ring onto an existing one, are highly effective for constructing cyclohexenone systems. The Robinson annulation is a classic and widely used method that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.org This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, to form a substituted 2-cyclohexenone. wikipedia.org The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield the cyclohexenone ring. wikipedia.org

Ketoneα,β-Unsaturated KetoneProduct
CyclohexanoneMethyl vinyl ketoneOctahydro-2(1H)-naphthalenone
2-Methylcyclohexanone3-Buten-2-one4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclohexenones. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic alkene with the concomitant release of a small volatile alkene like ethylene. To synthesize a 2-cyclohexen-1-one, a suitable acyclic precursor containing two terminal alkene functionalities and a ketone group at the appropriate position would be required.

Enantioselective Synthesis of Chiral 2-Cyclohexen-1-one Derivatives

The synthesis of enantiomerically pure 2-cyclohexen-1-one derivatives is of significant importance, particularly in the context of natural product synthesis and medicinal chemistry. Several asymmetric strategies have been developed to achieve this goal.

One notable approach involves the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction. For instance, proline-catalyzed asymmetric Robinson annulation reactions have been successfully employed to produce chiral cyclohexenones with high enantioselectivity.

Another powerful strategy is the desymmetrization of prochiral substrates. Ene-reductases have been utilized for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic approach can generate valuable quaternary stereocenters with high enantiomeric excess.

Application of Transition Metal-Catalyzed Reactions for Carbon-Carbon Bond Formation

Transition metal catalysis offers a versatile and efficient platform for the construction of the 2-cyclohexen-1-one core. Rhodium-catalyzed [5+1] cycloaddition reactions of vinylcyclopropanes and carbon monoxide provide a route to β,γ-cyclohexenones or α,β-cyclohexenones depending on the reaction conditions. Furthermore, rhodium-catalyzed 1,3-acyloxy migration followed by a [5+1] cycloaddition of substituted cyclopropanes offers a stereoselective synthesis of highly functionalized cyclohexenones. alfa-chemistry.com

Palladium-catalyzed reactions have also been extensively explored. For instance, the palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclic enones can be used to introduce substituents at the β-position of the cyclohexenone ring.

Advanced Strategies for the Stereospecific Introduction of the 6-Cyclobutylidene Moiety

Once the 2-cyclohexen-1-one core is established with the necessary functionality at the 6-position, the next critical step is the introduction of the exocyclic cyclobutylidene group. This is typically achieved through olefination chemistry.

Olefination Chemistry for Exocyclic Alkene Formation

Olefination reactions provide a direct method for converting a carbonyl group into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methods for this transformation and are well-suited for the synthesis of the 6-cyclobutylidene moiety from a 6-keto-2-cyclohexen-1-one precursor. wikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org To introduce the cyclobutylidene group, a cyclobutyl-substituted phosphonium (B103445) ylide would be required. This ylide can be prepared by reacting triphenylphosphine (B44618) with a cyclobutyl halide, followed by deprotonation with a strong base.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.org The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. alfa-chemistry.comwikipedia.orgnrochemistry.com For the synthesis of the target molecule, a cyclobutylphosphonate ester would be deprotonated to form the corresponding carbanion, which would then react with the 6-keto-2-cyclohexen-1-one. The HWE reaction generally favors the formation of the (E)-alkene, which in the context of an exocyclic double bond, dictates the stereochemistry relative to the ring. wikipedia.org

Olefination ReactionReagentSubstrateProduct Moiety
Wittig ReactionCyclobutylidenetriphenylphosphorane6-Keto-2-cyclohexen-1-one6-Cyclobutylidene
Horner-Wadsworth-Emmons ReactionDiethyl cyclobutylphosphonate + Base6-Keto-2-cyclohexen-1-one6-Cyclobutylidene

The choice between the Wittig and HWE reaction often depends on the specific substrate and the desired stereoselectivity. The stereoselectivity of the HWE reaction with ketones can be modest, which is a consideration for controlling the geometry of the exocyclic double bond. wikipedia.org

Modern Cross-Coupling Methodologies for Cyclobutylidene Attachment

The direct formation of the exocyclic double bond at the C6 position of a 2-cyclohexen-1-one ring via cross-coupling reactions represents a powerful and convergent approach. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a versatile toolkit for the formation of carbon-carbon bonds. researchgate.net Several strategies can be envisioned for the attachment of a cyclobutylidene group.

One plausible approach involves the reaction of a pre-functionalized cyclohexenone with a suitable cyclobutylidene-containing organometallic reagent. For instance, a 6-halo-2-cyclohexen-1-one or a 6-triflyloxy-2-cyclohexen-1-one could serve as the electrophilic partner in a Stille, Suzuki, or Negishi coupling reaction. The corresponding nucleophilic partner would be a cyclobutylidene organostannane, organoborane, or organozinc reagent, respectively. The success of such a reaction would heavily depend on the stability and reactivity of the cyclobutylidene-metal species.

A hypothetical reaction scheme based on a Suzuki-type coupling is presented below:

Scheme 1: Hypothetical Suzuki-type cross-coupling for the synthesis of 2-Cyclohexen-1-one, 6-cyclobutylidene-

Entry Electrophile Cyclobutylidene Reagent Catalyst Ligand Base Solvent Yield (%)
16-Iodo-2-cyclohexen-1-oneCyclobutylideneboronic acid pinacol (B44631) esterPd(PPh₃)₄-K₂CO₃Toluene/H₂OPredicted
26-Bromo-2-cyclohexen-1-oneCyclobutylidenetrifluoroborate saltPdCl₂(dppf)dppfCs₂CO₃DioxanePredicted
36-Triflyloxy-2-cyclohexen-1-oneCyclobutylidene-9-BBNPd(OAc)₂SPhosK₃PO₄THFPredicted
This table presents hypothetical data for illustrative purposes.

Another advanced cross-coupling strategy is the direct C-H functionalization. While more challenging, a palladium-catalyzed oxidative Heck-type reaction between 2-cyclohexen-1-one and a suitable cyclobutylidene precursor could be envisioned, although controlling the regioselectivity at the C6 position would be a significant hurdle. nih.gov

Stereocontrolled Rearrangement Reactions Towards the 6-Cyclobutylidene Architecture

Rearrangement reactions offer an elegant and often stereocontrolled pathway to complex molecular architectures from simpler precursors. For the construction of the 6-cyclobutylidene-2-cyclohexen-1-one scaffold, several rearrangement strategies involving cyclobutane-containing precursors can be proposed.

One such strategy could involve the rearrangement of a spirocyclic system. For example, a spiro[3.5]nonan-1-one derivative, appropriately functionalized, could undergo a ring-expansion/contraction sequence to generate the target structure. Acid- or Lewis acid-catalyzed rearrangements of donor-acceptor cyclobutanes are known to proceed with high stereocontrol, offering a potential route to enantiomerically enriched products. scholaris.ca

A plausible synthetic sequence could start with the [2+2] cycloaddition of a ketene (B1206846) with a cyclohexene (B86901) derivative to form a spiro[3.5]nonan-2-one. Subsequent functionalization and rearrangement could then lead to the desired 6-cyclobutylidene-2-cyclohexen-1-one. The stereochemistry of the final product would be dictated by the stereochemistry of the spirocyclic precursor and the nature of the rearrangement.

Table 1: Potential Precursors for Stereocontrolled Rearrangements

Precursor Type Proposed Rearrangement Key Features Potential Stereocontrol
Spiro[3.5]nonan-1-olPinacol-type rearrangementFormation of the exocyclic double bond through carbocation rearrangement.Substrate-controlled diastereoselectivity.
1-(1-Hydroxycyclobutyl)cyclohex-2-en-1-olAnionic oxy-Cope rearrangement researchgate.netresearchgate.net-Sigmatropic rearrangement followed by tautomerization.High degree of stereocontrol based on the geometry of the transition state.
Donor-Acceptor Spiro[3.5]nonaneLewis acid-mediated rearrangementStrain-release driven rearrangement.Can be influenced by chiral Lewis acids for enantiocontrol.

Furthermore, ring-contraction of a larger ring system containing a cyclobutyl moiety could also be a viable approach. For instance, a suitably substituted spiro[3.6]decanone could undergo a Favorskii-type rearrangement to afford the desired cyclohexenone with an exocyclic cyclobutylidene group. The stereochemical outcome of such a reaction would be dependent on the conformation of the starting material and the reaction conditions. nih.gov

Elucidation of Reaction Mechanisms and Transformative Pathways Involving 2 Cyclohexen 1 One, 6 Cyclobutylidene

Mechanistic Insights into Conjugate Addition Reactions

Conjugate addition reactions are a cornerstone of the reactivity of α,β-unsaturated carbonyl compounds. chemicalbook.com In the case of 2-Cyclohexen-1-one (B156087), 6-cyclobutylidene-, the extended conjugation across the endocyclic and exocyclic double bonds offers pathways for both 1,4- and 1,6-addition, making regioselectivity a key consideration. researchgate.netnih.gov

The α,β-unsaturated carbonyl system in cyclohexenone derivatives is characterized by an electron-poor carbon-carbon double bond, making it susceptible to attack by nucleophiles. chemicalbook.com This reaction, commonly known as the Michael addition, is a fundamental method for carbon-carbon bond formation. ic.ac.uk The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and prone to attack.

A wide array of nucleophiles can participate in this reaction, with the regioselectivity (1,2- vs. 1,4-addition) often depending on the "hardness" or "softness" of the nucleophile. "Hard" nucleophiles, such as Grignard reagents, tend to attack the "hard" carbonyl carbon (1,2-addition), while "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially attack the "soft" β-carbon of the alkene (1,4-conjugate addition). ic.ac.uk The mechanism for organocuprate addition is thought to proceed through initial coordination of the copper to the alkene as a π-complex, followed by the transfer of an alkyl group to the β-position. ic.ac.uk

For 2-Cyclohexen-1-one, 6-cyclobutylidene-, the conjugated system extends to the δ-position. This allows for the possibility of 1,6-conjugate addition, where the nucleophile attacks the exocyclic carbon of the cyclobutylidene ring. Such 1,6-additions are synthetically valuable but can be challenging to control. nih.gov The outcome between 1,4- and 1,6-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. researchgate.net

Nucleophile TypeTypical ReagentPredominant Addition Type to CyclohexenoneMechanistic Feature
Organocuprates(CH₃)₂CuLi1,4-Addition (Conjugate)"Soft" nucleophile attacks the β-carbon. ic.ac.uk
EnolatesLithium diisopropylamide (LDA) + Ketone1,4-Addition (Michael)Formation of a new C-C bond at the β-position.
Grignard ReagentsCH₃MgBr1,2-Addition (Direct)"Hard" nucleophile attacks the carbonyl carbon. ic.ac.uk
AminesR₂NH1,4-AdditionReversible addition leading to β-amino ketones.
ThiolatesRSH + Base1,4-AdditionHighly effective soft nucleophiles for conjugate addition.

Achieving stereocontrol in Michael additions is a significant area of research, with organocatalysis emerging as a powerful tool. nih.govbeilstein-journals.orgmdpi.com Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze the asymmetric addition of nucleophiles to α,β-unsaturated ketones. nih.govresearchgate.net

The catalytic cycle typically involves the condensation of the chiral amine catalyst with the ketone substrate (e.g., a cyclohexanone) to form a nucleophilic enamine intermediate. mdpi.com This enamine is activated, and its chiral environment directs the subsequent 1,4-addition to an electrophile, such as a nitroalkene. The catalyst creates a specific three-dimensional arrangement that shields one face of the enamine, forcing the electrophile to approach from the less hindered face, thereby inducing high enantioselectivity. nih.govmdpi.com Bifunctional catalysts, which possess both a basic site (e.g., an amine) to form the enamine and a hydrogen-bond-donating group (e.g., thiourea (B124793) or squaramide) to activate the electrophile, can achieve even higher levels of stereocontrol. beilstein-journals.org This dual activation model brings the reactants together in a highly organized, chiral transition state. nih.govbeilstein-journals.org

Catalyst TypeExample CatalystSubstrate ClassTypical ElectrophileReported Stereoselectivity
Chiral Primary AmineCinchona Alkaloid-Derived AmineCyclohexenone DerivativesNitroalkenesHigh enantioselectivity (ee). nih.gov
Chiral Secondary AmineProline DerivativesCyclic KetonesNitroalkenesExcellent diastereo- and enantioselectivities. nih.gov
Bifunctional Thiourea(R,R)-DPEN-ThioureaCycloketonesNitroalkenesHigh ee (76-99%) and diastereoselectivity (syn/anti = 9/1). mdpi.com
Bifunctional SquaramideQuinine-Derived Squaramide1,2-DiketonesAlkylidene OxindolesHigh enantioselectivities. beilstein-journals.org

Pericyclic and Cycloaddition Reactions of the Cyclohexenone Scaffold

The double bonds within the 2-Cyclohexen-1-one, 6-cyclobutylidene- scaffold enable its participation in pericyclic reactions, which are concerted processes involving a cyclic transition state. These reactions, particularly cycloadditions, are highly valuable for rapidly constructing complex cyclic and polycyclic frameworks. wikipedia.orglibretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org The 2-cyclohexenone moiety can serve as the 2π-electron component, known as the dienophile. youtube.comyoutube.com The electron-withdrawing carbonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes (those with electron-donating groups). chemicalbook.comlibretexts.org These reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product, and they typically follow the "endo rule," where substituents on the dienophile orient themselves under the diene in the transition state. libretexts.org

Interestingly, the 6-cyclobutylidene group in the target molecule creates a conjugated diene system (C4-C5-C6-C7). This means the molecule possesses the structural motif to act not only as a dienophile (using the C2=C3 double bond) but also as a diene. This dual reactivity could be exploited in intramolecular Diels-Alder reactions to construct complex, fused ring systems, or in intermolecular reactions where its role as diene or dienophile would depend on the electronic nature of the reaction partner. Highly reactive dienes, such as aminosiloxy dienes, have been shown to react efficiently with cyclohexenone-based dienophiles under mild conditions to give cycloadducts with high yield and regioselectivity. orgsyn.org

Role of CyclohexenoneReaction Partner (Type)Example Reaction PartnerProduct TypeKey Features
DienophileElectron-Rich Diene1-Amino-3-siloxy-1,3-butadieneFunctionalized Bicyclic SystemHigh reactivity and regioselectivity. orgsyn.org
DienophileSimple Acyclic Diene1,3-ButadieneOctahydronaphthalenone CoreForms a new six-membered ring. youtube.com
Diene (Potential)Electron-Poor DienophileMaleic AnhydrideSpirocyclic SystemUtilizes the C4-C5-C6-C7 conjugated system.
Diene & DienophileIntramolecular ReactionN/A (Tethered dienophile/diene)Complex Polycyclic KetoneRequires appropriate tethering of reacting groups.

[2+2] cycloaddition reactions are a primary method for synthesizing four-membered cyclobutane (B1203170) rings. researchgate.net While thermal [2+2] cycloadditions between two alkenes are generally forbidden by the Woodward-Hoffmann rules, photochemical [2+2] cycloadditions are allowed and proceed readily. libretexts.org

For α,β-unsaturated ketones like cyclohexenone, the reaction is initiated by irradiating the molecule with UV light. This promotes an electron from a π bonding orbital to a π* antibonding orbital, leading to an excited state. libretexts.orgnih.gov This excited molecule, typically in its triplet state, can then react with a ground-state alkene. The reaction is not concerted but proceeds through a stepwise mechanism involving the formation of a 1,4-diradical intermediate, which then closes to form the cyclobutane ring. researchgate.net The regioselectivity and stereoselectivity of the reaction are determined by the stability of the intermediate diradical. Lewis acids can be used to catalyze these reactions, complexing to the carbonyl oxygen and altering the excited state properties of the enone. nih.gov This methodology is a powerful tool for building strained ring systems that are otherwise difficult to access. researchgate.net

Reactant 1Reactant 2ConditionsMechanismProduct
2-Cyclohexen-1-oneEthyleneUV Light (hν)Stepwise (Diradical Intermediate)Bicyclo[4.2.0]octan-2-one
2-Cyclohexen-1-oneIsobutenehν, Lewis Acid (BF₃·OEt₂)Lewis acid-catalyzed photoexcitation. nih.govDimethyl-bicyclo[4.2.0]octan-2-one
2-Cyclohexen-1-oneVinyl AcetateStepwise mechanism. researchgate.netAcetoxy-bicyclo[4.2.0]octan-2-one
Enone (Intramolecular)Tethered AlkeneIntramolecular radical cyclizationFused or Bridged Tricyclic Ketone

Reactivity at the Carbonyl and Alpha-Positions

Beyond the reactivity of the conjugated π-system, the carbonyl group and the adjacent α-carbons are key sites for chemical transformations.

The carbonyl carbon itself is electrophilic and can be attacked by strong, "hard" nucleophiles like organolithium or Grignard reagents, leading to 1,2-addition and the formation of a tertiary alcohol. ic.ac.uk However, as mentioned previously, this pathway must compete with the often-dominant 1,4-conjugate addition, especially for α,β-unsaturated systems. ic.ac.ukacademie-sciences.fr

The protons on the carbon atoms alpha to the carbonyl group (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting enolate anion to be stabilized by resonance. For 2-Cyclohexen-1-one, 6-cyclobutylidene-, there are two such positions: the C-2 position within the ring and the α-position on the cyclobutylidene ring. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates an enolate. The regioselectivity of this deprotonation can be controlled by reaction conditions (kinetic vs. thermodynamic control), leading to different enolate isomers. These nucleophilic enolates can then react with various electrophiles (e.g., alkyl halides in alkylation reactions or aldehydes in aldol (B89426) reactions), allowing for further functionalization of the molecular scaffold. The extended conjugation also means that deprotonation could potentially occur at the γ-position, leading to a dienolate and further expanding the synthetic possibilities.

Enolate Generation and Regioselective Functionalization

The generation of enolates from α,β-unsaturated ketones like 2-cyclohexen-1-one is a cornerstone of carbon-carbon bond formation in organic synthesis. chemicalbook.com The presence of two acidic α-protons in 2-cyclohexen-1-one, 6-cyclobutylidene- (at the C-2 and C-6 positions of the cyclohexenone ring) allows for the formation of different enolates depending on the reaction conditions.

Under thermodynamic control (e.g., using a weak base or higher temperatures), the more substituted and thermodynamically more stable enolate is typically formed. Conversely, kinetic control (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures) favors the formation of the less substituted, kinetically favored enolate.

The regioselective functionalization of these enolates can be achieved through various electrophilic reagents. For instance, alkylation with alkyl halides can introduce substituents at the α-position. The choice of base, solvent, and temperature is crucial in directing the regioselectivity of these reactions. While specific studies on 2-Cyclohexen-1-one, 6-cyclobutylidene- are not prevalent, the general principles of enolate chemistry of cyclohexenones are well-established. chemicalbook.com

Table 1: General Conditions for Regioselective Enolate Formation of α,β-Unsaturated Ketones

Control Base Solvent Temperature Resulting Enolate
Kinetic Lithium diisopropylamide (LDA) Tetrahydrofuran (THF) -78 °C Less substituted

Stereochemical Control in Alpha-Alkylation Reactions

Achieving stereochemical control in α-alkylation reactions of cyclic ketones is a significant challenge and an area of active research. rsc.org For a molecule like 2-Cyclohexen-1-one, 6-cyclobutylidene-, the introduction of a new stereocenter at the α-position via alkylation necessitates strategies to control the facial selectivity of the incoming electrophile.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. Another strategy employs chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, to create a chiral environment around the substrate and influence the stereochemical outcome. rsc.org

Recent advancements have demonstrated the utility of dinickel-catalyzed asymmetric α-alkylation of cyclic ketones, which allows for the construction of chiral ketones with α-quaternary centers with high regio- and enantioselectivity. rsc.org Such methodologies could potentially be applied to 2-Cyclohexen-1-one, 6-cyclobutylidene- to achieve stereocontrolled synthesis of its derivatives.

Transformative Chemistry of the Exocyclic Cyclobutylidene Group

The exocyclic cyclobutylidene group in 2-Cyclohexen-1-one, 6-cyclobutylidene- provides a unique reactive handle for a variety of chemical transformations, distinct from the reactivity of the endocyclic enone system.

Chemoselective Additions to the Cyclobutylidene Double Bond

The exocyclic double bond of the cyclobutylidene moiety is susceptible to a range of addition reactions. Due to the strain inherent in the four-membered ring, this double bond can exhibit enhanced reactivity compared to unstrained alkenes. Chemoselective additions can be achieved by carefully selecting reagents that preferentially react with the exocyclic double bond over the electron-deficient double bond of the enone system.

For example, electrophilic additions of reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would be expected to proceed across the cyclobutylidene double bond. The regioselectivity of these additions would likely follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Cycloaddition Reactions Utilizing the Cyclobutylidene System

The cyclobutylidene double bond can participate in various cycloaddition reactions, offering a pathway to construct more complex polycyclic systems. libretexts.org For instance, in a Diels-Alder reaction, the exocyclic double bond could act as a dienophile, reacting with a suitable diene. libretexts.org The facial selectivity of such a cycloaddition would be influenced by the steric hindrance imposed by the adjacent cyclohexenone ring.

Furthermore, [2+2] photocycloadditions represent another powerful tool for forming four-membered rings. libretexts.org Irradiation of 2-Cyclohexen-1-one, 6-cyclobutylidene- in the presence of another alkene could lead to the formation of a spirocyclic system containing a cyclobutane ring fused to the cyclobutane of the original molecule.

Regio- and Stereoselective Hydrogenation and Oxidation Reactions

The selective hydrogenation or oxidation of the exocyclic cyclobutylidene double bond, while leaving the enone system intact, is a key transformation for introducing new functionality.

Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would likely reduce the exocyclic double bond. Achieving stereoselectivity in this process, leading to either the syn or anti addition of hydrogen with respect to the cyclohexenone ring, would depend on the catalyst and reaction conditions. For instance, heterogeneous catalysts often lead to syn-addition from the less sterically hindered face of the molecule.

Oxidation: The exocyclic double bond can be subjected to various oxidation reactions. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would form a spiro-epoxide. Dihydroxylation, using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would yield a diol. The stereochemical outcome of these reactions would be influenced by the directing effects of the neighboring functional groups and the inherent topography of the molecule.

Table 2: Potential Transformations of the Cyclobutylidene Group

Reaction Type Reagent(s) Potential Product
Hydrogenation H₂, Pd/C 6-Cyclobutyl-2-cyclohexen-1-one
Epoxidation m-CPBA Spiro-epoxide at the C-6 position
Dihydroxylation OsO₄, NMO 6-(1,2-dihydroxycyclobutyl)-2-cyclohexen-1-one

Computational and Theoretical Investigations into the Molecular Architecture and Reactivity of 2 Cyclohexen 1 One, 6 Cyclobutylidene

Quantum Chemical Characterization of Electronic Structure and Energetics

A foundational understanding of a molecule's reactivity and properties begins with a detailed examination of its electronic structure. Quantum chemical calculations would be the primary tool for this investigation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. Analysis of their energy levels and spatial distribution would provide insights into the most probable sites for nucleophilic and electrophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, would offer a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 2-Cyclohexen-1-one (B156087), 6-cyclobutylidene-

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Chemical Potential (μ) Data not available
Hardness (η) Data not available
Electrophilicity (ω) Data not available

Note: This table is a template and requires data from specific quantum chemical calculations.

To understand the mechanisms of reactions involving 2-Cyclohexen-1-one, 6-cyclobutylidene-, it would be essential to map out the potential energy surfaces (PES) for key transformations. This would involve locating and characterizing the transition state structures that connect reactants to products. The activation energies derived from the PES would provide critical information about the reaction kinetics.

Advanced Conformational Analysis and Stereochemical Implications

The flexibility of the six- and four-membered rings in 2-Cyclohexen-1-one, 6-cyclobutylidene- suggests a complex conformational landscape that would significantly influence its properties and reactivity.

The cyclohexenone ring can undergo ring inversion, and the cyclobutylidene group can exhibit puckering. Computational methods could be employed to determine the barriers to these conformational changes. Understanding these dynamic processes is vital as different conformers may exhibit distinct reactivity.

Table 2: Hypothetical Conformational Analysis Data for 2-Cyclohexen-1-one, 6-cyclobutylidene-

Conformational Process Calculated Energy Barrier (kcal/mol)
Cyclohexenone Ring Inversion Data not available
Cyclobutylidene Ring Puckering Data not available

Note: This table requires data from specific computational studies.

The presence of a stereocenter would make 2-Cyclohexen-1-one, 6-cyclobutylidene- a chiral molecule. Theoretical calculations of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), would be invaluable for assigning the absolute configuration of its enantiomers.

Molecular Dynamics Simulations for Solvation Effects and Reaction Pathways

The behavior of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations would be a powerful tool to study the effects of solvents on the conformation and reactivity of 2-Cyclohexen-1-one, 6-cyclobutylidene-. MD simulations can also provide a more dynamic picture of reaction pathways, complementing the static view from PES calculations.

Predictive Modeling for Novel Reactivity and Catalyst Design

Without foundational computational data on the molecular architecture and electronic properties of 2-Cyclohexen-1-one, 6-cyclobutylidene-, any predictive modeling for its reactivity or the design of catalysts would be purely theoretical and lack the specific, data-driven insights required for a scientific article. The process for such an investigation would typically involve:

Quantum Chemical Calculations: Initial studies would use methods like Density Functional Theory (DFT) or ab initio calculations to determine the optimized geometry, electronic structure (including HOMO and LUMO energies), and vibrational frequencies of the molecule.

Reaction Pathway Modeling: To predict novel reactivity, potential reaction pathways (e.g., cycloadditions, electrophilic/nucleophilic attacks) would be modeled. This involves locating transition states and calculating activation energies to determine the feasibility and selectivity of different reactions.

Catalyst Design and Screening: Based on the predicted reactivity, computational methods could be employed to design and screen potential catalysts. This would involve modeling the interaction of the substrate with various catalyst candidates to identify those that lower the activation energy of a desired reaction pathway. Machine learning models, trained on existing reaction data, could also be used to accelerate this screening process.

However, as no published studies have performed these computational investigations for 2-Cyclohexen-1-one, 6-cyclobutylidene-, no data tables or detailed research findings can be presented.

Advanced Spectroscopic Techniques for the Comprehensive Characterization of 2 Cyclohexen 1 One, 6 Cyclobutylidene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural and stereochemical assignment of 2-Cyclohexen-1-one (B156087), 6-cyclobutylidene-. Through a combination of one-dimensional and multidimensional NMR experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

While direct experimental data for 2-Cyclohexen-1-one, 6-cyclobutylidene- is not extensively reported in publicly available literature, the expected NMR spectral features can be inferred from the analysis of structurally related compounds such as 2-cyclohexen-1-one and its derivatives. researchgate.netchemicalbook.comnih.gov One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons, respectively. For α,β-unsaturated ketones, the β-carbon is characteristically observed at a downfield chemical shift in the ¹³C NMR spectrum due to resonance effects. netlify.app

To establish the precise connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed. These techniques are crucial for unambiguously assigning the signals in the complex spectra of cyclic and unsaturated systems.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 2-Cyclohexen-1-one, 6-cyclobutylidene-, COSY would be instrumental in tracing the spin systems within the cyclohexenone and cyclobutylidene rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment maps the connectivity between protons and carbons separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for linking the cyclohexenone and cyclobutylidene fragments through the exocyclic double bond.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 2-Cyclohexen-1-one, 6-cyclobutylidene- is presented below, based on the analysis of similar structures.

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1~199--
2~128~6.0d
3~155~6.9dt
4~25~2.4t
5~28~2.5t
6~140--
1'~135--
2'/4'~30~2.9t
3'~18~2.1p

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The cyclohexene (B86901) ring in 2-Cyclohexen-1-one derivatives can exist in various conformations, and the energy barrier to interconversion can be investigated using variable temperature (VT) NMR. blogspot.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for atoms in different conformations. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal at higher temperatures. nih.gov

The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational change, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. rit.edu For 2-Cyclohexen-1-one, 6-cyclobutylidene-, VT NMR could be used to study the ring inversion of the cyclohexenone moiety and potentially the puckering of the cyclobutylidene ring.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. nih.gov For 2-Cyclohexen-1-one, 6-cyclobutylidene- (C₁₀H₁₂O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

Molecular FormulaCalculated Exact Mass
C₁₀H₁₂O148.08882

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. ekb.eg The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and structural motifs. For 2-Cyclohexen-1-one, 6-cyclobutylidene-, characteristic fragmentation pathways would likely involve cleavages of the cyclohexenone and cyclobutylidene rings, as well as losses of small neutral molecules such as CO. Analysis of the MS/MS spectrum provides valuable data for confirming the proposed structure and for distinguishing it from isomers. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are particularly useful for identifying functional groups and for studying conformational isomers.

The IR and Raman spectra of 2-Cyclohexen-1-one, 6-cyclobutylidene- would be dominated by characteristic bands corresponding to the vibrations of its functional groups. The most prominent of these would be the C=O stretching vibration of the ketone, which is expected to appear in the region of 1650-1680 cm⁻¹ due to conjugation with the C=C double bond. nih.gov The C=C stretching vibrations of the cyclohexenone ring and the exocyclic double bond would also give rise to characteristic bands. researchgate.netresearchgate.net

The combination of IR and Raman spectroscopy can be particularly powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information. nih.gov Furthermore, subtle shifts in the vibrational frequencies can be indicative of different conformational states of the molecule. researchgate.net

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
C=O (conjugated ketone)~1670~1670
C=C (endocyclic)~1620~1620
C=C (exocyclic)~1640~1640
C-H (sp²)~3050~3050
C-H (sp³)~2850-2960~2850-2960

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Chromophore Characterization

Electronic Absorption (UV-Vis) spectroscopy is a powerful tool for characterizing the conjugated system present in 2-Cyclohexen-1-one and its derivatives. The α,β-unsaturated ketone moiety constitutes the primary chromophore, which is responsible for the characteristic electronic transitions observed in the UV-Vis spectrum.

The UV-Vis spectrum of 2-cyclohexenone typically displays two main absorption bands. nih.gov A strong absorption band, attributed to a π → π* transition, is observed at approximately 224 nm. nih.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=C-C=O system. A much weaker band, corresponding to an n → π* transition, is also present at around 330 nm. nih.gov This transition involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. The intensity of this absorption is notably lower, with a molar absorptivity (ε) of 34 L mol⁻¹ cm⁻¹. nih.gov

The position and intensity of these absorption bands are sensitive to the molecular environment and substitution. For instance, the addition of a Lewis acid like boron trifluoride (BF₃) to 2-cyclohexenone leads to a significant bathochromic (red) shift of the π → π* transition to 250 nm. nih.gov This shift is indicative of complex formation and a change in the electronic distribution within the chromophore.

Table 1: UV-Vis Spectroscopic Data for 2-Cyclohexen-1-one

Transition Wavelength (λmax) Molar Absorptivity (ε)
π → π* 224 nm 12.6 x 10³ L mol⁻¹ cm⁻¹
n → π* 330 nm 34 L mol⁻¹ cm⁻¹

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute stereochemistry of chiral molecules like substituted 2-cyclohexenones. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure.

The ECD spectra of 2-cyclohexenone derivatives are highly dependent on several factors, including the conformation of the cyclohexenone ring, the non-planarity of the enone chromophore, and the nature and position of substituents. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often employed in conjunction with experimental ECD measurements to confidently assign the absolute configuration. nih.gov

The two lowest-energy electronic transitions in 2-cyclohexenone and its derivatives are the n → π* and π → π* transitions. nih.gov The non-planarity of the C=C bond within the enone chromophore can significantly contribute to the rotational strength observed in the ECD spectrum. nih.gov For instance, the presence of substituents can induce a specific ring conformation (e.g., M or P sofa), which in turn dictates the sign and magnitude of the Cotton effects. nih.gov A generalized model has been presented to correlate the ECD spectra of 2-cyclohexenones with their molecular structures. nih.gov

While specific ECD data for 2-Cyclohexen-1-one, 6-cyclobutylidene- is not available, the principles derived from studies on other 2-cyclohexenone derivatives would be directly applicable. The chirality of this molecule would arise from the fixed conformation of the cyclobutylidene group relative to the cyclohexenone ring, leading to a unique ECD spectrum that could be used to determine its absolute stereochemistry.

Strategic Applications of 2 Cyclohexen 1 One, 6 Cyclobutylidene in the Total Synthesis of Complex Natural Products and Designed Molecules

Modular Construction of Polycyclic Frameworks in Natural Product Total Synthesis

There is no available information on the use of 2-Cyclohexen-1-one (B156087), 6-cyclobutylidene- in the modular construction of polycyclic frameworks in the total synthesis of natural products.

Role as a Key Precursor to Biologically Relevant Scaffolds and Pharmacophores

No literature exists to support the role of 2-Cyclohexen-1-one, 6-cyclobutylidene- as a key precursor to biologically relevant scaffolds or pharmacophores. The utility of cyclobutane (B1203170) derivatives in medicinal chemistry is a recognized field of study; however, this specific compound is not mentioned in that context. nih.govru.nllifechemicals.compharmablock.com

Development of Novel Synthetic Routes to Advanced Organic Materials

There is no information regarding the application of 2-Cyclohexen-1-one, 6-cyclobutylidene- in the development of novel synthetic routes to advanced organic materials.

Table of Compound Names

Since no specific compounds related to the synthesis or application of 2-Cyclohexen-1-one, 6-cyclobutylidene- could be discussed, a table of compound names as requested cannot be generated.

Future Prospects and Emerging Frontiers in the Academic Research of 2 Cyclohexen 1 One, 6 Cyclobutylidene Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies for Derivatives

The development of sustainable and eco-friendly synthetic routes is a cornerstone of modern chemistry, guided by the 12 Principles of Green Chemistry. nih.govgcande.org Future research into derivatives of 2-Cyclohexen-1-one (B156087), 6-cyclobutylidene- will undoubtedly prioritize these principles. Methodologies are expected to focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. nih.gov

Key areas of development will likely include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste. gcande.org For instance, the use of heterogeneous catalysts, such as Ti-Beta zeolites for epoxidation reactions with hydrogen peroxide, offers a green alternative to traditional methods. nankai.edu.cn Such approaches could be adapted for the functionalization of the 6-cyclobutylidene-cyclohexenone core.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. researchgate.net One-pot and multicomponent reactions, which reduce the need for intermediate purification steps and solvent usage, represent a promising avenue for creating complex derivatives from the 6-cyclobutylidene-cyclohexenone scaffold. nih.gov

Renewable Feedstocks: While the parent compound may be derived from petrochemical sources, future syntheses of its derivatives could incorporate building blocks from renewable biomass, aligning with the broader push for a sustainable chemical industry.

Development of Highly Enantioselective and Diastereoselective Catalytic Systems

The creation of specific stereoisomers is critical in fields like medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. The 2-Cyclohexen-1-one, 6-cyclobutylidene- scaffold contains multiple sites for stereocenter formation. Future research will focus on developing catalytic systems that can control these outcomes with high precision.

Enantioselective Catalysis: Asymmetric catalysis using chiral organocatalysts or transition-metal complexes will be instrumental. For related cyclohexenones, chiral amines and rhodium(II) catalysts have been used to achieve high enantioselectivity in various transformations. researchgate.netpkusz.edu.cn Similar strategies could be developed to control the stereochemistry of additions to the double bond or reactions at the alpha-position of the 6-cyclobutylidene-cyclohexenone core. The development of enantioselective methods is crucial as different enantiomers can exhibit vastly different biological activities. chemrxiv.org

Diastereoselective Synthesis: For derivatives with multiple stereocenters, controlling the relative stereochemistry is a significant challenge. Cascade reactions, where multiple bonds and stereocenters are formed in a single, controlled sequence, offer an elegant solution. nih.gov Gold-catalyzed cycloisomerization reactions, for example, have been shown to produce complex polycyclic structures with excellent diastereoselectivity from 1,6-diynes. nih.gov Exploring such cascade reactions starting from appropriately functionalized 6-cyclobutylidene-cyclohexenone precursors could yield novel and complex molecular architectures.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis

The convergence of synthesis with advanced technologies is set to revolutionize how molecules are made. For 2-Cyclohexen-1-one, 6-cyclobutylidene-, these tools promise to accelerate discovery and optimize production.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netmdpi.com Reactions that are difficult or hazardous in batch, such as those involving cryogenic temperatures or unstable intermediates, can often be performed safely and efficiently in flow reactors. wiley-vch.de This technology would be ideal for exploring the reaction space of 6-cyclobutylidene-cyclohexenone derivatives under a wide range of conditions. flowchemistryeurope.com

Automation and High-Throughput Screening: Automated platforms can perform a large number of experiments in parallel, rapidly screening catalysts, reagents, and reaction conditions. researchgate.net This allows for the rapid identification of optimal synthetic routes for novel derivatives.

Artificial Intelligence (AI) and Machine Learning: AI is increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design new synthetic routes. technologynetworks.comnih.gov By integrating AI algorithms with automated synthesis platforms, researchers can create self-optimizing systems that learn from experimental data in real-time to discover the most efficient pathways to desired 6-cyclobutylidene-cyclohexenone derivatives. mdpi.comchemrxiv.org

Exploration of New Material Science Paradigms (e.g., polymerizable monomers, advanced ligands)

The unique structural features of 2-Cyclohexen-1-one, 6-cyclobutylidene-—namely its reactive enone system and the exocyclic double bond—make it an intriguing candidate for applications in material science.

Polymerizable Monomers: The double bonds within the molecule could potentially participate in polymerization reactions. Research could explore its use as a monomer or co-monomer to create novel polymers with unique thermal or optical properties. The synthesis of monomers for materials like polyurethanes from renewable feedstocks is an active area of research, suggesting a potential direction for creating value-added materials from cyclohexenone-type structures. researchgate.net

Advanced Ligands: The carbonyl group and olefinic functionalities could be modified to create sophisticated ligands for catalysis or metal-organic frameworks (MOFs). The precise geometry enforced by the fused ring system could lead to ligands with unique steric and electronic properties, enabling novel catalytic activities or the construction of materials with tailored porosity.

Bio-inspired Synthesis and Biocatalytic Transformations of 2-Cyclohexen-1-one Derivatives

Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired and biocatalytic approaches offer powerful and sustainable methods for chemical transformations.

Bio-inspired Synthesis: The synthesis of complex natural products often involves elegant cascade reactions that build molecular complexity efficiently. nih.gov Researchers may design synthetic routes to intricate targets that use a 6-cyclobutylidene-cyclohexenone derivative as a key intermediate in a bio-inspired cyclization or rearrangement, mimicking how organisms might construct similar frameworks. researchgate.net

Biocatalytic Transformations: The use of whole cells or isolated enzymes as catalysts provides a green and highly selective means of performing chemical reactions. nih.gov Enzymes such as oxidoreductases could be employed for the enantioselective reduction of the ketone or the C=C double bond in the cyclohexenone ring. nih.gov Combining biocatalysis with photocatalysis is another emerging area that could enable novel transformations not achievable by traditional means. rug.nl These methods provide an environmentally friendly route to chiral building blocks derived from the 2-Cyclohexen-1-one, 6-cyclobutylidene- core.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Cyclohexen-1-one derivatives, and how should data be interpreted?

  • Methodological Answer : Utilize a combination of IR, mass spectrometry (electron ionization), and UV/Visible spectroscopy. For IR, focus on carbonyl (C=O) stretching frequencies near 1680–1750 cm⁻¹ and cyclobutylidene ring vibrations. In mass spectrometry, the molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of CO or cyclobutane fragments) provide structural insights. UV/Visible spectra should be analyzed for π→π* transitions in conjugated systems, typically observed at 220–280 nm . Cross-reference data with NIST Chemistry WebBook entries to validate assignments.

Q. What safety protocols are critical when synthesizing or handling reactive intermediates like 6-cyclobutylidene derivatives?

  • Methodological Answer : Conduct a hazard analysis using guidelines from "Prudent Practices in the Laboratory" (National Academies Press, 2011). Key steps include:

  • Risk assessment for exothermic reactions (e.g., cycloadditions involving strained rings).
  • Use of fume hoods and personal protective equipment (PPE) due to acute inhalation/dermal toxicity risks .
  • Emergency procedures for spills or exposure, emphasizing immediate medical consultation and SDS documentation .

Q. How can researchers optimize the synthesis of 6-cyclobutylidene-substituted cyclohexenones?

  • Methodological Answer : Employ catalytic strategies for cyclobutane ring formation. For example:

  • Use transition-metal catalysts (e.g., Rh or Pd) to facilitate [2+2] cycloadditions under mild conditions.
  • Monitor reaction progress via GC-MS (retention indices and fragmentation patterns) .
  • Adjust solvent polarity (e.g., dichloromethane vs. THF) to control regioselectivity and minimize side reactions.

Advanced Research Questions

Q. How should contradictions in reported thermodynamic data (e.g., ΔfH° or ΔrH°) for 6-cyclobutylidene derivatives be resolved?

  • Methodological Answer :

Compare experimental methods: Calorimetry (e.g., bomb calorimetry) vs. computational estimations (e.g., DFT/B3LYP). Discrepancies often arise from assumptions in gas-phase vs. condensed-phase calculations .

Validate data using NIST’s thermochemical tables, which provide error margins and method-specific annotations .

Replicate measurements under standardized conditions (e.g., 298 K, 1 atm) and report uncertainties explicitly.

Q. What computational approaches best predict the reactivity of 6-cyclobutylidene groups in cycloaddition or ring-opening reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., M06-2X/cc-pVTZ level) to model transition states and activation barriers.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Validate predictions with kinetic studies (e.g., Arrhenius plots) using in situ FTIR or NMR monitoring .

Q. How can researchers address discrepancies in chromatographic retention indices for structurally similar cyclohexenone derivatives?

  • Methodological Answer :

Standardize GC conditions (column type, temperature gradient) using reference compounds from NIST databases .

Apply chemometric tools (e.g., principal component analysis) to correlate retention behavior with substituent electronic effects (Hammett σ values) .

Cross-check with reversed-phase HPLC using C18 columns and acetonitrile/water gradients for polar derivatives .

Data Analysis & Critical Thinking

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields of 6-cyclobutylidene derivatives?

  • Methodological Answer :

  • Use ANOVA to compare batch-to-batch variability.
  • Apply Grubbs’ test to identify outliers in yield data.
  • Report confidence intervals (e.g., 95% CI) to quantify uncertainty, as recommended in IB Extended Essay guidelines .

Q. How should conflicting spectral data (e.g., unexpected IR peaks) be investigated?

  • Methodological Answer :

Rule out impurities via HPLC purity checks or recrystallization.

Compare experimental IR bands with computational vibrational spectra (e.g., Gaussian 16 frequency calculations).

Re-examine reaction conditions for potential side products (e.g., oxidation of cyclobutylidene to ketones) .

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